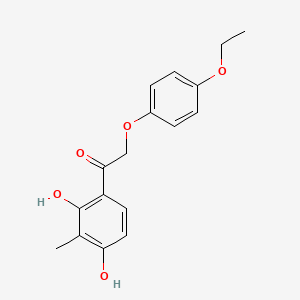
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of hydroxyl groups, a methyl group, and an ethoxyphenoxy group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-ethoxyphenol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired ethanone compound.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Where the reaction is carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.
化学反应分析
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as acids or bases for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield secondary alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the effects of phenolic compounds on biological systems.
Medicine: As a potential therapeutic agent due to its phenolic structure, which may exhibit antioxidant or anti-inflammatory properties.
Industry: In the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-hydroxyphenoxy)ethanone
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is unique due to the presence of both ethoxy and hydroxyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-21-12-4-6-13(7-5-12)22-10-16(19)14-8-9-15(18)11(2)17(14)20/h4-9,18,20H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOIFRAHVZGKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














